molecular formula C27H25ClN2O5 B2914948 (4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1217228-19-7

(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane

Cat. No.: B2914948
CAS No.: 1217228-19-7
M. Wt: 492.96
InChI Key: NBTXTVQXPYXAOK-MWYWQVAJSA-N
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Description

The compound (4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one is a structurally complex tricyclic derivative containing a pyridinylmethylidene group and a 2-chlorophenyl substituent.

1,4-Dioxane, a co-solvent in the compound’s synthesis (e.g., as a reaction medium in Mannich reactions ), is a cyclic ether with exceptional solvent properties. It is miscible with water, polar/nonpolar compounds, and inorganic salts . However, 1,4-dioxane is classified as a probable human carcinogen and exhibits environmental persistence, complicating its use in industrial processes .

Properties

IUPAC Name

(2Z)-8-[(2-chlorophenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3.C4H8O2/c24-19-6-2-1-5-16(19)12-26-13-18-20(28-14-26)8-7-17-22(27)21(29-23(17)18)10-15-4-3-9-25-11-15;1-2-6-4-3-5-1/h1-11H,12-14H2;1-4H2/b21-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTXTVQXPYXAOK-MWYWQVAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1.C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCO1.C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane (CAS Number: 1217228-19-7) has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H25ClN2O5C_{27}H_{25}ClN_{2}O_{5}, with a molecular weight of 492.9 g/mol. The structural features include a chlorophenyl group and a pyridine moiety, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC27H25ClN2O5
Molecular Weight492.9 g/mol
CAS Number1217228-19-7
Structural FeaturesChlorophenyl, Pyridine

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, chlorinated phenyl derivatives have been documented to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit key metabolic pathways.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have shown that compounds with similar dioxane and azatricyclo structures can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulatory proteins.

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : The presence of the pyridine ring may facilitate interaction with enzymes involved in nucleic acid synthesis or protein synthesis.
  • Receptor Modulation : The compound may act as a modulator at various receptors, including those involved in neurotransmission and cell signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chlorophenyl group enhanced activity against resistant strains.

Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that a related compound induced apoptosis in a dose-dependent manner. The mechanism was attributed to mitochondrial dysfunction and subsequent activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline Derivatives

Pyrazolines, such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline , share structural motifs with the target compound, including aromatic substituents and heterocyclic cores. These derivatives are synthesized via chalcone intermediates in acetic acid/HCl . Key differences include:

  • Bioactivity : Pyrazolines exhibit antimicrobial and anti-inflammatory properties, whereas the target compound’s activity is underexplored.
  • Solubility : Pyrazolines are less water-soluble due to hydrophobic aryl groups, contrasting with 1,4-dioxane’s complete water miscibility .
Thiazolo-Pyrimidine Derivatives

Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile feature fused thiazole-pyrimidine systems. Synthesis involves chloroacetic acid and aromatic aldehydes in acetic anhydride . Comparisons include:

  • Synthetic Complexity : Both require multi-step reactions, but the target compound’s tricyclic core demands specialized cyclization strategies.
  • Applications : Thiazolo-pyrimidines are explored for anticancer activity, whereas the target compound’s utility remains speculative .
Spiro-Dione Derivatives

Spiro-diones (e.g., 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ) share rigid, polycyclic frameworks. These are synthesized via Mannich reactions in 1,4-dioxane/water mixtures . Key distinctions:

  • Functionality : Spiro-diones often target neurological receptors (e.g., serotonin), unlike the target compound’s undefined mechanism.
  • Solvent Role : 1,4-dioxane facilitates spiro-dione synthesis but introduces environmental concerns .

Adsorption and Separation Behavior

1,4-Dioxane frequently co-occurs with chlorinated volatile organic compounds (CVOCs) in contaminated sites. Unlike CVOCs, 1,4-dioxane resists anaerobic biodegradation, necessitating selective adsorption. Macrocyclic adsorbents (e.g., β-CD-TFN and Res-TFN) show high CVOC selectivity (e.g., trichloroethylene) over 1,4-dioxane, unlike conventional activated carbon .

Table 1: Adsorption Capacities of Select Adsorbents

Adsorbent 1,4-Dioxane Capacity (mg/g) CVOC Capacity (mg/g) Selectivity (CVOC/1,4-dioxane)
Activated Carbon 120 180 1.5
β-CD-TFN 15 210 14.0
Res-TFN 10 195 19.5

Data adapted from Liu et al. (2019) .

Degradation Pathways

1,4-Dioxane degrades via advanced oxidation processes (AOPs), forming intermediates like ethylene glycol diformate before mineralization to CO₂ and H₂O . In contrast, CVOCs (e.g., trichloroethylene) require reductive dechlorination under anaerobic conditions. Co-contamination complicates remediation, as aerobic conditions favor 1,4-dioxane breakdown but inhibit CVOC degradation .

Table 2: Degradation Efficiency of Contaminants

Contaminant Degradation Method Efficiency (%) Byproducts
1,4-Dioxane AOP (HO•) 85–95 Ethylene glycol derivatives
Trichloroethylene Anaerobic reduction 70–80 Dichloroethylene, vinyl chloride

Data from Beckett et al. and EPA guidelines .

Analytical Methods

1,4-Dioxane quantification employs GC-MS with liquid-liquid extraction (LLE) or static headspace (SH) methods. Optimal conditions include 10,000 rpm centrifugation and 20°C extraction . Comparatively, pyrazolines and thiazolo-pyrimidines are analyzed via FT-IR, NMR, and HPLC due to lower volatility .

Table 3: Analytical Parameters for 1,4-Dioxane

Method Detection Limit (µg/L) Recovery (%) Precision (RSD%)
SH-GC-MS 0.15 92–98 <5
LLE-GC 0.20 88–95 <8

Adapted from ISO 21253-1:2019 and response surface methodology (RSM) studies .

Regulatory and Environmental Impact

1,4-Dioxane is regulated under U.S. EPA guidelines (e.g., EPA Method 8260) with a 10⁻⁶ cancer risk level of 0.35 µg/L . Similar to PFAS, it resists natural degradation but lacks carbon-fluorine bonds, enabling partial breakdown under UV/thermal stress . In contrast, CVOCs face stricter discharge limits due to higher toxicity.

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